molecular formula C13H13N3O3S B2650289 1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide CAS No. 1421583-73-4

1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2650289
CAS No.: 1421583-73-4
M. Wt: 291.33
InChI Key: QBAVXEDWDQICIG-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Safety and Hazards

The compound has a GHS07 signal word warning. The hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that are further reacted with arylidenemalononitrile to produce the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of pyrano-thiazole and dihydropyridine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-16-5-2-3-8(12(16)18)11(17)15-13-14-9-4-6-19-7-10(9)20-13/h2-3,5H,4,6-7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAVXEDWDQICIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=NC3=C(S2)COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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